molecular formula C19H20BNO2 B13359124 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 1345508-91-9

3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B13359124
CAS No.: 1345508-91-9
M. Wt: 305.2 g/mol
InChI Key: POEURKYWKZUTJF-UHFFFAOYSA-N
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Description

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile typically involves the borylation of a biphenyl derivative. One common method is the palladium-catalyzed borylation of halogenated biphenyls using bis(pinacolato)diboron. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is extensively used in scientific research:

    Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds. In cross-coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds via palladium-catalyzed mechanisms. The molecular targets include halogenated organic compounds, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carbonitrile is unique due to its biphenyl structure, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic syntheses where high precision and yield are required .

Properties

CAS No.

1345508-91-9

Molecular Formula

C19H20BNO2

Molecular Weight

305.2 g/mol

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile

InChI

InChI=1S/C19H20BNO2/c1-18(2)19(3,4)23-20(22-18)17-10-6-9-16(12-17)15-8-5-7-14(11-15)13-21/h5-12H,1-4H3

InChI Key

POEURKYWKZUTJF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)C#N

Origin of Product

United States

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